n-Isopropyl-1-(2-methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
n-Isopropyl-1-(2-methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a chemical compound that belongs to the class of pyridazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Isopropyl-1-(2-methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methoxyethylamine with isopropyl isocyanate, followed by cyclization with a suitable reagent to form the pyridazine ring. The reaction conditions often include the use of solvents such as benzene or toluene and catalysts like triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
n-Isopropyl-1-(2-methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
n-Isopropyl-1-(2-methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of n-Isopropyl-1-(2-methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
n-Isopropyl-1-(4-methoxybenzyl)-4-piperidinecarboxamide: Another compound with similar structural features but different functional groups.
n-Isopropyl-1-(2-{[(2-methoxyethyl)carbamoyl]amino}ethyl)-1H-benzotriazole-5-sulfonamide: Shares the isopropyl and methoxyethyl groups but has a different core structure
Uniqueness
n-Isopropyl-1-(2-methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is unique due to its specific combination of functional groups and the pyridazine ring, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H17N3O3 |
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Molecular Weight |
239.27 g/mol |
IUPAC Name |
1-(2-methoxyethyl)-6-oxo-N-propan-2-ylpyridazine-3-carboxamide |
InChI |
InChI=1S/C11H17N3O3/c1-8(2)12-11(16)9-4-5-10(15)14(13-9)6-7-17-3/h4-5,8H,6-7H2,1-3H3,(H,12,16) |
InChI Key |
BNNQXOAPPVINNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=NN(C(=O)C=C1)CCOC |
Origin of Product |
United States |
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